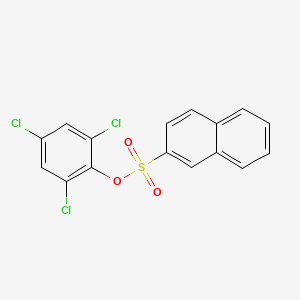

2,4,6-Trichlorophenyl 2-naphthalenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(2,4,6-trichlorophenyl) naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O3S/c17-12-8-14(18)16(15(19)9-12)22-23(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYFRQNDGSAIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,4,6-Trichlorophenyl 2-naphthalenesulfonate (TCPS) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : TCPS is characterized by the presence of a trichlorophenyl group and a naphthalenesulfonate moiety. Its structure enhances its reactivity and potential biological activity.

Synthesis : The synthesis of TCPS typically involves the reaction of 2-naphthalenesulfonic acid with 2,4,6-trichlorophenol in the presence of activating agents such as triphenylphosphine ditriflate. This method allows for moderate to excellent yields of the desired sulfonate ester .

The biological activity of TCPS is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential effects on:

- Enzyme Inhibition : TCPS may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Cellular Signaling : The compound can affect signaling pathways by acting as a ligand for certain receptors, potentially influencing processes such as apoptosis and cell proliferation.

Biological Activity

Research indicates that TCPS exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that TCPS possesses antimicrobial properties, making it a candidate for further exploration in developing antimicrobial agents.

- Antitumor Effects : Preliminary research suggests that TCPS may have antitumor effects, although detailed studies are required to elucidate the underlying mechanisms and efficacy .

- Toxicological Profile : While TCPS shows promise in various applications, its toxicological profile must be carefully evaluated. Initial assessments indicate potential mutagenicity, necessitating further investigation into its safety for human use .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of TCPS against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies have shown that TCPS can induce apoptosis in cancer cell lines. This effect was linked to the activation of specific signaling pathways that promote cell death.

- Environmental Impact Assessment : Given its chemical properties, TCPS has been evaluated for environmental toxicity. Studies suggest that while it may pose risks to aquatic life, further assessments are needed to understand its ecological footprint fully .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₉Cl₃O₃S |

| Molecular Weight | 363.64 g/mol |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Toxicological Concerns | Potential mutagenicity; requires further study |

Wissenschaftliche Forschungsanwendungen

Biological Research

Fluorescent Dyes

TCPS is utilized in the synthesis of fluorescent dyes, which are critical for biological imaging and diagnostics. Its ability to emit bright fluorescence makes it valuable for applications in microscopy and flow cytometry. These fluorescent dyes facilitate the visualization of cellular processes and structures, aiding in research related to cell biology and pathology.

Pharmaceutical Development

In pharmaceutical research, TCPS is involved in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure allows for modifications that can lead to the development of new therapeutic agents. The compound's role in drug formulation highlights its significance in creating effective medications with targeted therapeutic effects.

Environmental Science

Pollutant Degradation

TCPS has been studied for its potential in environmental remediation. It can play a role in the degradation of persistent organic pollutants (POPs) in contaminated sites. Research indicates that chlorinated phenols, including TCPS, can be involved in bioremediation processes where microorganisms break down harmful chemicals, thereby reducing environmental toxicity.

Ecotoxicology Studies

The compound has been evaluated for its ecotoxicological effects on aquatic life. Studies have shown that exposure to chlorinated phenols can lead to adverse effects on fish and other aquatic organisms. Understanding these impacts is crucial for assessing the environmental risks associated with TCPS and similar compounds.

Analytical Chemistry

Reagent in Analytical Methods

TCPS serves as a reagent in various analytical chemistry techniques. Its high sensitivity allows for the detection and quantification of numerous substances, making it valuable in environmental testing and quality control laboratories. The compound's ability to form stable complexes with metal ions enhances its utility in analytical applications.

Industrial Applications

Polymer Chemistry

In polymer chemistry, TCPS is used in the development of high-performance plastics that require enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve material properties, making it suitable for demanding industrial applications.

Case Studies

- Fluorescent Dye Synthesis : A study demonstrated the effectiveness of TCPS-derived fluorescent dyes in live-cell imaging, showcasing their application in real-time monitoring of cellular activities.

- Environmental Remediation : Research conducted on the bioremediation potential of TCPS highlighted its effectiveness in degrading chlorinated pollutants through microbial activity, offering insights into sustainable environmental cleanup strategies.

- Analytical Applications : A case study involving the use of TCPS as a reagent showed significant improvements in the detection limits for heavy metals in water samples, emphasizing its role in enhancing analytical methodologies.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Pathways: The reaction of TCPC with organometallic reagents (e.g., organozinc) is a versatile method for TCP-based sulfonates, adaptable to naphthalene systems .

- Electronic Effects : The trichlorophenyl group significantly lowers LUMO energy, as seen in related compounds, which could stabilize transition states in substitution reactions .

- Comparative Limitations : Unlike TCPO, TCP sulfonates are less suited for chemiluminescence but excel in sulfonamide synthesis.

Vorbereitungsmethoden

Preparation of 2,4,6-Trichlorophenol

2,4,6-Trichlorophenol is a critical starting material that can be synthesized or obtained commercially. Its preparation typically involves chlorination of phenol under controlled conditions. While direct chlorination methods are well-documented, an important related intermediate is 2,4,6-trichlorophenylhydrazine, which can be prepared via a multi-step process involving chlorination, diazotization, and reduction steps. A novel, more economical method involves chlorination of N-anilinodicarboximide derivatives followed by reaction with ammonia or nitrogen-containing bases to yield 2,4,6-trichlorophenylhydrazine, a precursor to 2,4,6-trichlorophenol in some synthetic routes.

Preparation of 2-Naphthalenesulfonyl Chloride

2-Naphthalenesulfonyl chloride is typically prepared by chlorinating 2-naphthalenesulfonic acid using reagents such as thionyl chloride or phosphorus pentachloride. This step activates the sulfonic acid group to a more reactive sulfonyl chloride, which readily undergoes nucleophilic substitution.

Esterification Reaction: Formation of 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate

The core preparation step is the nucleophilic substitution of the sulfonyl chloride by the phenolic hydroxyl group of 2,4,6-trichlorophenol. This reaction is typically conducted under anhydrous conditions in the presence of a base to neutralize the released hydrogen chloride (HCl).

| Parameter | Description |

|---|---|

| Solvent | Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) |

| Base | Triethylamine, pyridine, or other tertiary amines to scavenge HCl |

| Temperature | 0 °C to room temperature, sometimes slightly elevated (up to 50 °C) |

| Reaction Time | 1 to 24 hours depending on conditions and scale |

| Molar Ratios | 1:1 to 1:1.2 (phenol to sulfonyl chloride) to ensure complete conversion |

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the sulfonyl chloride, forming the sulfonate ester and releasing HCl, which is neutralized by the base.

Purification and Isolation

After completion, the reaction mixture is typically quenched with water and extracted with organic solvents. The organic layer is washed with aqueous acid and base solutions to remove residual reagents and by-products, then dried over anhydrous salts like magnesium sulfate. The crude product is purified by recrystallization or chromatography.

Summary Table of Key Preparation Parameters

Research Findings and Analysis

The use of protic solvents such as ethanol in catalytic hydrogenation steps enhances solubility and reaction rates for intermediates related to 2,4,6-trichlorophenyl compounds.

Employing inorganic acids (e.g., HCl, H2SO4) during catalytic hydrogenation can improve the selectivity and yield of the target compound.

The choice of base in the esterification step is critical; tertiary amines effectively neutralize HCl without competing nucleophilicity, leading to cleaner reactions and easier purification.

Alternative synthetic routes involving N-anilinodicarboximide intermediates and subsequent chlorination provide a more economical and environmentally friendly approach to 2,4,6-trichlorophenyl derivatives, potentially applicable to the target compound's synthesis.

Metal-catalyzed carbonylation methods demonstrate that mild conditions can be employed to generate reactive intermediates, suggesting potential for future development of milder preparation methods for sulfonate esters.

Q & A

Q. What are the common synthetic routes for 2,4,6-trichlorophenyl 2-naphthalenesulfonate, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation or esterification reactions. For example, palladium-catalyzed carbonylation methods (used for analogous compounds) require careful selection of catalysts (e.g., Pd(OAc)₂), solvents (e.g., dichloromethane), and temperature control (50–80°C) to optimize yield . Key parameters include reagent purity, stoichiometric ratios, and reaction time. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard methods include:

- FT-IR/Raman spectroscopy to identify sulfonate (S=O, ~1350–1200 cm⁻¹) and aromatic C-Cl (~750–550 cm⁻¹) stretches .

- NMR (¹H/¹³C) to resolve aromatic proton environments and confirm substitution patterns.

- Mass spectrometry (EI/ESI) for molecular ion ([M+H]⁺) verification.

- HPLC-UV with C18 columns (e.g., acetonitrile/water mobile phases) to assess purity .

Q. How can researchers evaluate the thermal and photochemical stability of this compound?

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions.

- Accelerated aging studies under UV light (e.g., 254 nm) monitor photodegradation via HPLC or UV-Vis spectroscopy. For analogous chlorinated aromatics, photostability correlates with substituent electron-withdrawing effects .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The electron-deficient trichlorophenyl group facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides). Methanolysis or hydrolysis reactions require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Monitor reaction progress via TLC (hexane/EtOAc) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT/TD-DFT calculations model frontier orbitals (HOMO-LUMO gaps) to predict charge transfer interactions and spectroscopic transitions. For example, HOMO localization on sulfur and trichlorophenyl groups influences electron density shifts .

- Vibronic coupling constants (VCCs) calculated from DFT can explain non-radiative decay rates in photoluminescence studies .

Q. How might researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Multi-technique validation : Cross-validate NMR assignments with COSY/HSQC and compare with computed chemical shifts (GIAO method).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOE or coupling patterns.

- Solvent effects : Reevaluate spectra in deuterated solvents with varying polarities to assess conformational dynamics .

Q. What strategies enhance the photostability of chlorinated aryl sulfonates for long-term applications?

Structural modifications, such as introducing electron-donating substituents (e.g., pyridyl groups), reduce HOMO-LUMO gaps and suppress photooxidation. For example, bisPyTM radicals with pyridyl groups exhibit 47× longer UV half-lives than non-pyridyl analogs .

Q. How can researchers investigate the environmental persistence and degradation pathways of this compound?

- LC-MS/MS quantifies trace levels in environmental matrices (soil, water).

- Microcosm studies under aerobic/anaerobic conditions identify microbial degradation products.

- QSAR models predict bioaccumulation potential based on logP and molecular volume .

Q. What mechanistic insights explain acetylcholinesterase inhibition by structurally related organophosphates?

While direct evidence for this compound is limited, analogous organophosphates inhibit acetylcholinesterase via covalent binding to the catalytic serine residue. Kinetic assays (Ellman’s method) and molecular docking simulations elucidate binding affinities and transition-state interactions .

Q. How can chemiluminescence assays leverage this compound for analytical applications?

As a chemiluminescence reagent (e.g., bis(2,4,6-trichlorophenyl) oxalate derivatives), it reacts with H₂O₂ to generate intermediates that excite fluorophores. Optimize emission intensity by adjusting pH, catalyst concentration (e.g., imidazole), and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.